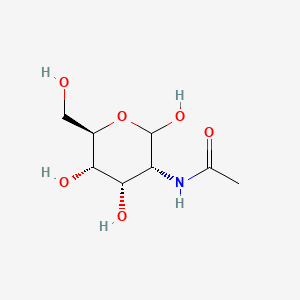
N-Acetyl-D-Allosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-D-allose is a derivative of D-allose, a rare sugar. It is characterized by the presence of an acetamido group at the second carbon and the absence of a hydroxyl group at the same position. This compound is part of the amino sugar family, which are sugars that contain an amine group in place of a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-D-allose typically involves the conversion of D-ribose through a series of chemical reactions. One common method includes the use of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which is treated with methanolic ammonia to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then converted via the Nef reaction to produce 2-acetamido-2-deoxy-D-allose .
Industrial Production Methods
Industrial production methods for 2-acetamido-2-deoxy-D-allose are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale carbohydrate synthesis, including the use of protective groups and selective deprotection, would apply.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-D-allose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as 2-amino-2-deoxy-D-allose.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of 2-acetamido-2-deoxy-D-allose, such as 2-amino-2-deoxy-D-allose and other substituted compounds.
科学研究应用
2-Acetamido-2-deoxy-D-allose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral activity.
作用机制
The mechanism of action of 2-acetamido-2-deoxy-D-allose involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of gibberellin, a plant hormone, thereby affecting plant growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Amino-2-deoxy-D-allose: Lacks the acetamido group, making it more reactive in certain chemical reactions.
2-Acetamido-2-deoxy-D-altrose: Another epimer of 2-acetamido-2-deoxy-D-allose, differing in the configuration at one or more chiral centers.
Uniqueness
2-Acetamido-2-deoxy-D-allose is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized research applications where these properties are required.
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
N-[(3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8?/m1/s1 |
InChI 键 |
OVRNDRQMDRJTHS-IYWGXSQHSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](OC1O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)

![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)

![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
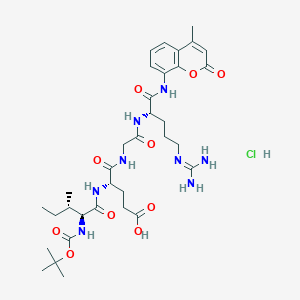
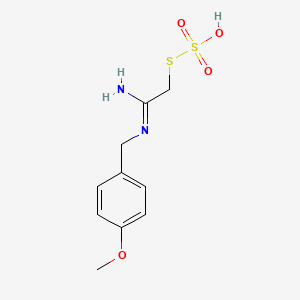

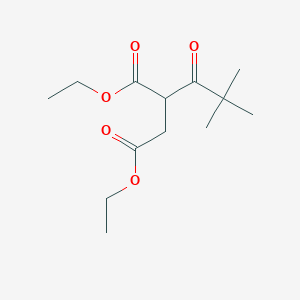
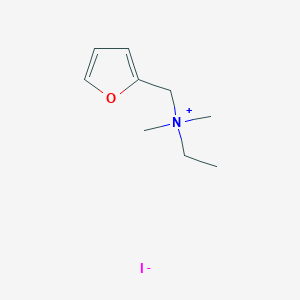

![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
